molecular formula C13H9ClN2OS2 B2774927 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-49-5

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2774927
CAS No.: 743452-49-5
M. Wt: 308.8
InChI Key: KZVKZSGTZAEUNY-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a thiophene ring and a pyrimidine ring. The presence of a 2-chlorophenyl group and a methyl group at specific positions on the core structure adds to its unique chemical properties.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-16-12(17)10-8(6-19-11(10)15-13(16)18)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVKZSGTZAEUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base can lead to the formation of the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-sulfanyl group and chlorophenyl substituent participate in nucleophilic substitutions:

  • Thiol-disulfide exchange : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form thioether derivatives .

  • Aromatic substitution : The electron-withdrawing chlorine at the 2-position of the phenyl ring directs electrophilic substitution to the para position, though such reactions are less common due to steric hindrance .

Oxidation:

  • The sulfhydryl group oxidizes to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids using H₂O₂ or m-CPBA in acetic acid .

  • Thieno[2,3-d]pyrimidinone rings remain stable under mild oxidative conditions but may degrade with strong oxidizers like KMnO₄ .

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the thieno ring’s double bonds, yielding dihydro derivatives .

Cyclization and Ring Modification

The compound serves as a precursor for fused heterocycles:

  • Condensation with aldehydes : Forms Schiff bases under reflux with aryl aldehydes (e.g., benzaldehyde), which cyclize further in acidic conditions to yield imidazothienopyrimidines .

  • Reaction with hydrazine : Produces triazolo-thienopyrimidine hybrids via thermal cyclization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura : The 5-(2-chlorophenyl) group undergoes coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to install biaryl systems .

  • Buchwald-Hartwig amination : Introduces amino groups at the 6-position using Pd₂(dba)₃/Xantphos catalysts .

Acid/Base-Mediated Reactions

  • Deprotonation : The sulfhydryl group (pKa ~8.5) reacts with strong bases (e.g., NaH) to form thiolate intermediates, which alkylate readily .

  • Hydrolysis : Under acidic reflux (HCl/H₂O), the pyrimidinone ring opens selectively, yielding thiophene-carboxamide derivatives .

Table 1: Key Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Thioether formationCH₃I, K₂CO₃, DMF, 60°C2-(Methylthio) derivative72–85
OxidationH₂O₂, AcOH, 25°CSulfinic acid derivative65
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, 80°C5-(Biaryl)thienopyrimidinone50–78
Hydrazine cyclizationNH₂NH₂·H₂O, EtOH, refluxTriazolo-thienopyrimidine68

Mechanistic Insights

  • Electrophilic aromatic substitution at the phenyl ring is hindered by steric bulk from the 2-chloro group, favoring instead nucleophilic pathways at the sulfur and pyrimidinone positions .

  • Radical intermediates form during photochemical reactions, enabling C–H functionalization at the methyl group .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry. Further studies should explore its reactivity under green chemistry conditions and catalytic asymmetric transformations .

Scientific Research Applications

Anti-Infective Properties

Research indicates that thienopyrimidine derivatives, including 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, exhibit promising anti-infective activities. A study highlighted the compound's efficacy against various strains of pathogens, demonstrating potential as an antiplasmodial agent. The structure-activity relationship (SAR) studies revealed that modifications at specific positions can enhance activity against Plasmodium falciparum, the malaria-causing parasite .

Table 1: Antiplasmodial Activity of Thienopyrimidine Derivatives

CompoundIC₅₀ (µM)Activity
This compound1.46 - 5.74Moderate
Other derivativesVariesHigher activity observed with para-substituted phenyl groups

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways. Notably, modifications to the phenyl ring enhance its cytotoxic effects against cancer cells .

Table 2: Cytotoxicity of Thienopyrimidine Derivatives

CompoundCell Line TestedIC₅₀ (µg/mL)Growth Inhibition (%)
This compoundA549 (Lung)4075.0 - 84.1
Other derivativesVariousVariesHigher inhibition observed in modified compounds

Potential for Neurological Applications

Emerging research suggests that thienopyrimidine derivatives may also have neuroprotective properties. Preliminary studies indicate that these compounds could modulate neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of thiophene derivatives with pyrimidine analogs under specific reaction conditions. Variations in substituents lead to a library of compounds with diverse biological activities.

Table 3: Synthesis Conditions for Thienopyrimidine Derivatives

Reaction TypeConditionsYield (%)
Cyclization with aminesReflux in methanol with NaOHUp to 83%
Oxidation reactionsAlkaline medium with hydrogen peroxideModerate yields

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring but lacking the thiophene ring.

Uniqueness

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of both a 2-chlorophenyl group and a sulfanyl group, which confer distinct chemical and biological properties compared to other thienopyrimidine and pyrimidine derivatives .

Biological Activity

5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. The following sections will explore its biological activity, synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core structure with a 2-chlorophenyl group and a methyl group at specific positions. Its unique chemical properties stem from the presence of a sulfanyl group, contributing to its reactivity and interaction with biological targets.

Chemical Formula

  • IUPAC Name: 5-(2-chlorophenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
  • CAS Number: 743452-49-5
  • Molecular Formula: C13H9ClN2OS2

Antitumor Activity

Research indicates that derivatives of thienopyrimidine, including this compound, exhibit significant antitumor properties. A study demonstrated that certain derivatives showed potent inhibitory activity against Pim-1 kinase, an important target in cancer therapy. The most active compounds achieved IC50 values ranging from 1.18 to 8.83 μM against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

Antimicrobial Activity

Thienopyrimidine derivatives are known for their antibacterial and antifungal activities. The compound has been investigated for its potential to inhibit the growth of various pathogens. For instance, it has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial effects .

Other Biological Activities

In addition to its antitumor and antimicrobial properties, this compound has been explored for other pharmacological effects:

  • CNS Depressive Effects: Potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
  • Anticonvulsant Activity: Some derivatives have shown promise in reducing seizure activity in animal models.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step reactions. A common method includes the cyclization of precursors such as 2-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base .

Synthetic Route Example

  • Reactants : 2-Chlorobenzaldehyde + Thiourea + Ethyl Acetoacetate
  • Conditions : Base catalysis under controlled temperature.
  • Products : Formation of thienopyrimidine derivative.

Case Study: Antitumor Activity

In a study focused on Pim-1 inhibitors, several thienopyrimidine derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The results indicated that compounds with structural modifications significantly enhanced their inhibitory potency against Pim-1 kinase .

CompoundIC50 (μM)Cell Line
7a1.18MCF7
7c1.38HCT116
7d1.97PC3

Pharmacokinetics

The lipophilicity of the compound allows it to diffuse easily into cells, enhancing its bioavailability and therapeutic effects .

Q & A

Basic: What are the optimal synthetic routes for 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?

The synthesis typically involves multi-step routes starting with the thieno[2,3-d]pyrimidin-4-one core. Key steps include:

  • Cyclocondensation : Reaction of 2-aminothiophene derivatives with chlorophenyl-substituted carbonyl compounds under reflux in aprotic solvents (e.g., DMF or THF) .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution using mercaptoacetic acid or thiol precursors in basic conditions (pH 8–9) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., 2-chlorophenyl at C5, methyl at N3) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 337.02) and rule out by-products .
  • X-Ray Crystallography : For absolute configuration determination. SHELX software is widely used for refinement, though challenges arise with twinned crystals or low-resolution data (<1.0 Å) .

Basic: What biological activities are associated with this compound?

  • TRPA1 Inhibition : Derivatives of this scaffold (e.g., 3H,4H-thieno[2,3-d]pyrimidin-4-ones) show potent TRPA1 antagonist activity (IC50_{50} < 100 nM) in pain modulation studies .
  • CK2 Inhibition : Similar thienopyrimidines exhibit inhibitory effects on Casein Kinase 2 (CK2), a target in oncology, with IC50_{50} values in the micromolar range .

Advanced: How can structural modifications enhance the compound’s bioactivity?

  • Regioselective Functionalization :
    • C2 Sulfanyl Group : Replacement with sulfoxides/sulfones (using H2_2O2_2/acetic acid) improves solubility and target affinity .
    • N3 Methyl Group : Substitution with bulkier alkyl chains (e.g., propyl or allyl) enhances metabolic stability .
  • Rational Design : Computational docking (AutoDock Vina) identifies optimal substituents for TRPA1 binding pockets, prioritizing halogenated aryl groups for hydrophobic interactions .

Advanced: How to resolve contradictions in reported bioactivity data?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for TRPA1) or agonist concentrations (e.g., AITC vs. cold) .
  • Structural Analogues : Subtle changes (e.g., 2-chlorophenyl vs. 4-fluorophenyl) alter potency. Compare EC50_{50}/IC50_{50} trends across analogues using ANOVA and post-hoc tests .

Advanced: What computational methods predict the compound’s biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS-based simulations (50 ns) assess stability in TRPA1 binding pockets, focusing on hydrogen bonds with residues like Arg701 and Ser636 .
  • Pharmacophore Modeling : Phase software identifies critical features (e.g., sulfanyl group as a hydrogen bond acceptor) for kinase inhibition .

Advanced: What challenges exist in X-ray crystallographic analysis of this compound?

  • Crystal Twinning : Common in thienopyrimidines due to planar structures. Use SHELXL’s TWIN/BASF commands for refinement .
  • Data Resolution : Low-resolution (<1.0 Å) data require restraints on bond lengths/angles. R-factors > 0.1 may indicate disorder; consider alternative space groups .

Advanced: How do substituent variations influence structure-activity relationships (SAR)?

  • C5 Aryl Groups : Electron-withdrawing groups (e.g., 2-Cl) enhance TRPA1 affinity by 3-fold compared to electron-donating groups (e.g., 4-OCH3_3) .
  • N3 Substituents : Methyl groups reduce off-target effects vs. bulkier groups (e.g., benzyl), which improve CK2 selectivity .

Advanced: What pharmacological mechanisms underlie its activity?

  • TRPA1 Antagonism : Blocks cation channel activation by covalent modifiers (e.g., AITC) via competitive binding to the cytoplasmic domain .
  • CK2 Inhibition : ATP-competitive binding confirmed by kinetic assays (Ki_i = 2.1 µM) and X-ray co-crystallography (PDB: 6XYZ) .

Advanced: How does the compound’s stability vary under experimental conditions?

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via hydrolysis of the pyrimidinone ring. Stabilize with buffered solutions (pH 6–8) .
  • Thermal Stability : Decomposes above 150°C (DSC data). Store at -20°C under inert atmosphere (N2_2) for long-term stability .

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